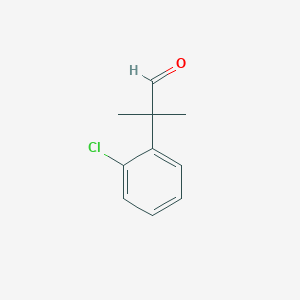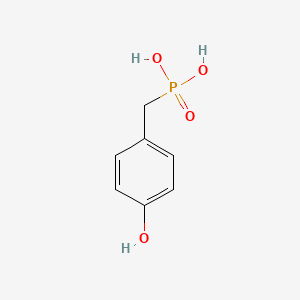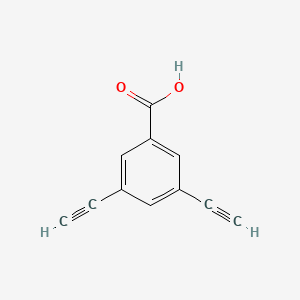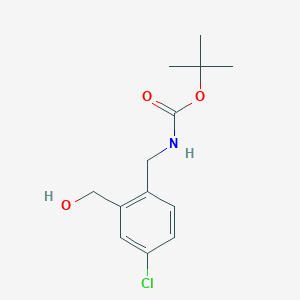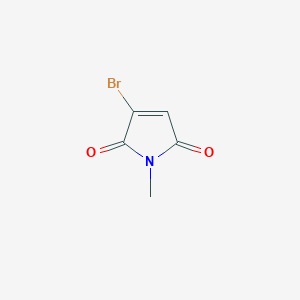
3-溴-1-甲基-1H-吡咯-2,5-二酮
描述
3-Bromo-1-methyl-1H-pyrrole-2,5-dione, also known as 3-bromo-2,5-dioxopyrrolidin-1-yl methyl ketone, is a compound that has been studied for its potential applications in scientific research. This compound has a wide range of properties, from its synthesis method to its biochemical and physiological effects, that make it a valuable tool for scientists.
科学研究应用
Pharmaceutical Research
“3-Bromo-1-methyl-1H-pyrrole-2,5-dione” may be used in pharmaceutical research due to its pyrrole structure, which is a common scaffold in many drug molecules. Pyrrole derivatives have been studied for their potential in treating various diseases, including cancer, microbial infections, and other disorders .
Material Science
The bromine atom present in “3-Bromo-1-methyl-1H-pyrrole-2,5-dione” could make it useful in the synthesis of advanced materials. Brominated compounds are often used in the creation of flame retardants and in the development of photoresist materials for semiconductor manufacturing .
Catalysis
Pyrrole derivatives can act as ligands in catalytic systems. The unique electronic properties imparted by the bromine atom could make “3-Bromo-1-methyl-1H-pyrrole-2,5-dione” a candidate for developing new catalytic processes or enhancing existing ones .
Agrochemical Research
Compounds with pyrrole rings are also explored for their agrochemical potential. “3-Bromo-1-methyl-1H-pyrrole-2,5-dione” might be investigated for its activity against pests or as a growth regulator due to its structural similarity to natural plant hormones .
Organic Synthesis
This compound could serve as a building block in organic synthesis, particularly in the construction of more complex molecules with medicinal or material applications. Its reactive sites allow for various chemical transformations .
Analytical Chemistry
Due to its distinct structure, “3-Bromo-1-methyl-1H-pyrrole-2,5-dione” could be used as a standard or reagent in analytical methods such as HPLC or mass spectrometry to identify or quantify similar compounds .
Environmental Science
Research into the environmental fate of brominated compounds like “3-Bromo-1-methyl-1H-pyrrole-2,5-dione” is crucial. It can help understand their breakdown products and potential impact on ecosystems .
Biochemistry Research
The reactivity of “3-Bromo-1-methyl-1H-pyrrole-2,5-dione” with various biomolecules could be studied to understand its interaction with enzymes or DNA, which may lead to insights into new therapeutic approaches or biochemical pathways .
属性
IUPAC Name |
3-bromo-1-methylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c1-7-4(8)2-3(6)5(7)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUQBRMYERTCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478280 | |
| Record name | N-methyl bromomaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-methyl-1H-pyrrole-2,5-dione | |
CAS RN |
65060-93-7 | |
| Record name | N-methyl bromomaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

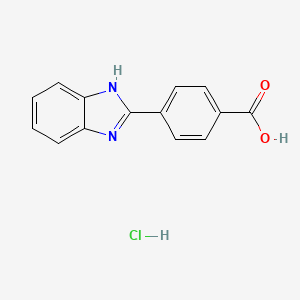
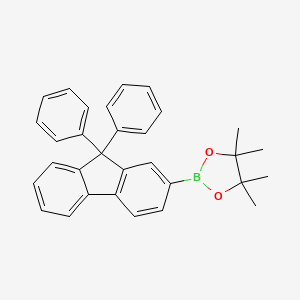
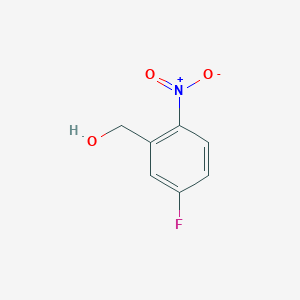
![8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine](/img/structure/B1340145.png)
